Quinolin-2-ylmethyl acetate
Overview
Description
Quinolin-2-ylmethyl acetate: is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a quinoline ring system attached to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction is carried out at elevated temperatures, and the product is isolated through distillation or crystallization.
Industrial Production Methods: Industrial production of quinolin-2-ylmethyl acetate often involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolin-2-ylmethyl acetate can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form quinolin-2-ylmethyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinolin-2-ylmethyl alcohol.
Substitution: Quinolin-2-ylmethyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Quinolin-2-ylmethyl acetate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to interact with biological macromolecules makes it useful in imaging and diagnostic applications.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of quinolin-2-ylmethyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline: The parent compound, quinoline, shares the same core structure but lacks the methyl acetate group.
Quinolin-2-ylmethyl alcohol: This compound is similar but has a hydroxyl group instead of an acetate group.
Quinoline-2-carboxylic acid: This compound has a carboxyl group at the 2-position instead of a methyl acetate group.
Uniqueness: Quinolin-2-ylmethyl acetate is unique due to the presence of the methyl acetate group, which imparts distinct chemical properties. This functional group enhances its reactivity and makes it suitable for specific synthetic applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
quinolin-2-ylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJGKANFCXPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297796 | |
Record name | quinolin-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60483-07-0 | |
Record name | NSC118158 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinolin-2-ylmethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (quinolin-2-yl)methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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